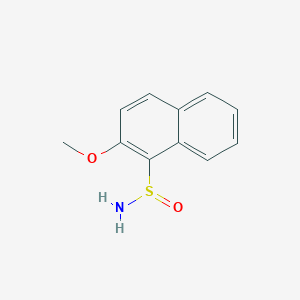

2-Methoxynaphthalene-1-sulfinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

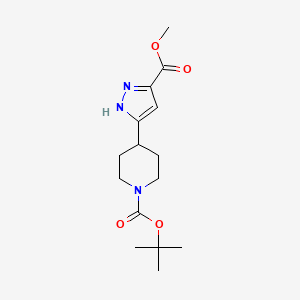

2-Methoxynaphthalene-1-sulfinamide is a chemical compound with the molecular formula C11H11NO2S . It is a derivative of 2-methoxynaphthalene, also known as β-naphthol methyl ether .

Synthesis Analysis

The synthesis of sulfonimidates, a class of compounds to which 2-methoxynaphthalene-1-sulfinamide belongs, has been extensively studied . The synthesis of these compounds often involves the use of sulfur (II), sulfur (IV), and sulfur (VI) reagents . A related compound, N,N-diethyl-2-methoxynaphthalene-1-sulfinamide, has been synthesized for research use.Chemical Reactions Analysis

The chemical reactions involving sulfonimidates have been explored in various studies . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .Scientific Research Applications

Synthesis of Optically Active Sulfoxides

2-Methoxynaphthalene-1-sulfinates are used in the Andersen Synthesis of Optically Active Sulfoxides . The reaction with Grignard reagents, known as the Andersen procedure, converts these sulfinates into optically active alkyl and aryl 2-methoxynaphthyl sulfoxides . This method is popular for its excellent enantioselectivities .

Facile Cleavage by Grignard Reagents

An excess of Grignard reagent results in facile O-alkyl cleavage of the methoxy group to the corresponding naphthol . This process also leads to a competing loss of the alkyl- or aryl-sulfinyl group to form 2-methoxynaphthalene .

Preparation of Chiral Sulfoxides

Chiral sulfoxides are important intermediates in the synthesis of optically active organic compounds . 2-Methoxynaphthalene-1-sulfinamide can be used to prepare these chiral sulfoxides .

Flame-Retardant Applications

Polychlorinated naphthalenes, which include 2-Methoxynaphthalene-1-sulfinamide, were applied in high volumes as flame-retardants in various household products . These compounds are effective in minimizing fire-related problems .

Environmental Monitoring

Due to their hazardous, bioaccumulation, and persistent tendencies in the environment, polychlorinated naphthalenes are monitored in our environment . The highly toxic congeners are prevalent in most samples, indicating the need for their continuous monitoring .

Analytical Procedures

Various analytical methods for the evaluation of polychlorinated naphthalenes in environmental samples have been reviewed . These methods are crucial for understanding the levels of these compounds in human and environmental samples .

Safety and Hazards

properties

IUPAC Name |

2-methoxynaphthalene-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c1-14-10-7-6-8-4-2-3-5-9(8)11(10)15(12)13/h2-7H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJGMXUFCBHURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxynaphthalene-1-sulfinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)

![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)

![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)

![1-[(1-ethyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2504295.png)

![5-((4-Ethylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2504298.png)

![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)